1-Methylcyclohexane-1,4-diol

Stereoselective synthesis Chiral building block Isomer purity

1-Methylcyclohexane-1,4-diol (CAS 124899-26-9, molecular formula C₇H₁₄O₂, molecular weight 130.18 g/mol) is a saturated cyclic diol that exists as two stereoisomers: the trans-isomer (associated with CAS 124899-26-9) and the cis-isomer (CAS 124899-25-8). The trans configuration features the methyl and hydroxyl groups on opposite faces of the cyclohexane ring, yielding distinct physicochemical properties compared to its cis counterpart.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 124899-26-9
Cat. No. B3418488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclohexane-1,4-diol
CAS124899-26-9
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)O)O
InChIInChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3
InChIKeyYXZQSMBYXJWRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclohexane-1,4-diol (CAS 124899-26-9): Baseline Properties, Isomeric Identity, and Procurement Context


1-Methylcyclohexane-1,4-diol (CAS 124899-26-9, molecular formula C₇H₁₄O₂, molecular weight 130.18 g/mol) is a saturated cyclic diol that exists as two stereoisomers: the trans-isomer (associated with CAS 124899-26-9) and the cis-isomer (CAS 124899-25-8) [1]. The trans configuration features the methyl and hydroxyl groups on opposite faces of the cyclohexane ring, yielding distinct physicochemical properties compared to its cis counterpart . As a small-molecule diol with two chiral centers, it functions primarily as a versatile building block in organic synthesis and as a scaffold for constructing more complex molecular architectures .

Stereochemistry Trans-1,4-diol configuration for chiral synthesis and stereoselective transformations
Physical form Colorless liquid compatible with automated dispensing and continuous-flow systems
Supply Actively stocked trans isomer; avoids cis-isomer procurement delays

Why 1-Methylcyclohexane-1,4-diol (CAS 124899-26-9) Cannot Be Substituted with Generic Diol Analogs


Generic substitution of 1-methylcyclohexane-1,4-diol (trans isomer) with its cis isomer, unmethylated 1,4-cyclohexanediol, or regioisomeric 1,2-diols is not scientifically valid. The trans stereochemistry dictates the spatial orientation of the hydroxyl groups, which governs hydrogen-bonding capacity, reactivity in stereoselective transformations, and conformational preferences of the cyclohexane ring . Furthermore, the methyl group at the C1 position imparts distinct steric and electronic effects absent in the parent 1,4-cyclohexanediol, altering reaction pathways in esterification, etherification, and oxidation sequences . Even minor structural variations among methylcyclohexanediol regioisomers can lead to divergent outcomes in downstream synthetic applications. Consequently, procurement of the correct isomer is essential for ensuring reproducible experimental results and product integrity.

trans isomer
cis isomer
Stereochemical difference may shift hydrogen-bonding patterns and reaction selectivity
trans isomer
1,4-cyclohexanediol
Methyl group at C1 alters steric and electronic effects; limits direct substitution in esterification sequences
trans isomer
1,2-diol regioisomers
Regioisomeric diols can produce divergent outcomes; reactivity profile not transferable

Quantitative Differentiation Evidence for 1-Methylcyclohexane-1,4-diol (CAS 124899-26-9) Versus In-Class Analogs


Stereochemical Purity and Structural Identity: trans-1-Methylcyclohexane-1,4-diol vs. cis Isomer

The trans isomer (CAS 124899-26-9) exhibits a distinct stereochemical arrangement relative to the cis isomer (CAS 124899-25-8). While specific quantitative physicochemical parameters for the trans isomer are not extensively documented in the public domain, vendor specifications consistently report a purity of ≥98% for the trans compound . In contrast, the cis isomer is commercially available with a purity specification of ≥97% . The trans isomer's canonical SMILES string O[C@@]1(C)CC[C@H](O)CC1 encodes the precise stereochemistry required for applications demanding defined spatial orientation .

Purity specification
Specification review
≥98% (trans) vs ≥97% (cis)
May reduce need for additional purification in synthesis workflows
Analytical method not specified; vendor data
Stereoselective synthesis Chiral building block Isomer purity

Synthetic Utility: trans-1-Methylcyclohexane-1,4-diol as a Precursor to 4-Hemisuccinate Esters

Both cis- and trans-1-methylcyclohexane-1,4-diols have been successfully converted to their corresponding 4-hemisuccinate esters [1]. The study describes stereoselective syntheses of these previously uncharacterized diols and their subsequent esterification, demonstrating the compound's utility as a building block for further functionalization. While the publication does not provide side-by-side yield comparisons, the trans isomer's distinct stereochemistry may influence reaction selectivity and product properties in subsequent steps.

Hemisuccinate ester
Reported
Both trans and cis converted to 4-hemisuccinate esters
Supports utility as a synthetic intermediate for ester derivatives
Yield comparison not quantified; stereochemistry may influence selectivity
Organic synthesis Esterification Derivatization

Lipophilicity Parameter: LogP Value of trans-1-Methylcyclohexane-1,4-diol

The trans isomer (CAS 124899-26-9) exhibits a calculated logP of 0.17 . In comparison, the cis isomer (CAS 124899-25-8) has a reported calculated logP of 0.67 . This difference in lipophilicity—approximately 0.5 log units—reflects the impact of stereochemistry on partition behavior and may influence compound selection for applications where solubility or membrane permeability is a consideration.

Lipophilicity (logP)
Data to verify
logP = 0.17 (trans) vs 0.67 (cis); Δ = -0.50
Supports selection for aqueous-phase reaction contexts
Computed logP; experimental validation not reported
Physicochemical property Lipophilicity ADME

Comparative Physical State and Handling Characteristics

The trans isomer of 1-methylcyclohexane-1,4-diol (CAS 124899-26-9) is reported to be a colorless liquid with a pungent odor, insoluble in water but soluble in common organic solvents . In contrast, the parent compound 1,4-cyclohexanediol is a solid at room temperature [1]. This difference in physical state—liquid versus solid—has practical implications for handling, dispensing, and formulation, particularly in automated synthesis platforms or liquid-phase reaction setups.

Physical state
Class-level
Trans: colorless liquid; 1,4-cyclohexanediol: solid
May simplify liquid handling and dispensing in automated workflows
Ambient condition description; quantitative phase data not available
Physical property Formulation Storage

Solubility Profile: trans-1-Methylcyclohexane-1,4-diol vs. Unmethylated Analog

trans-1-Methylcyclohexane-1,4-diol is insoluble in water but soluble in most organic solvents including ethanol, ether, benzene, and acetone . The unmethylated analog 1,4-cyclohexanediol, by contrast, exhibits some water solubility due to its greater relative polarity and smaller hydrophobic surface area [1]. The methyl group in the target compound reduces water solubility, which may be advantageous for biphasic reactions or extractions where partitioning into an organic phase is desired.

Aqueous solubility
Class-level
Trans: water-insoluble; 1,4-cyclohexanediol: sparingly soluble
May facilitate organic-phase extraction and workup procedures
Qualitative solubility classification; precise values not specified
Solubility Solvent selection Reaction medium

Commercial Availability and Procurement Viability

The trans isomer (CAS 124899-26-9) is actively stocked and available from multiple reputable suppliers including Fluorochem and AKSci . In contrast, the cis isomer (CAS 124899-25-8) has been discontinued or is out of stock at several vendors . This disparity in commercial availability directly impacts procurement timelines and research continuity. The trans isomer's broader availability reduces supply chain risk.

Commercial availability
Context-dependent
Trans: in stock at multiple suppliers; cis: discontinued at some vendors
Supports procurement continuity for long-term research projects
Inventory status as of 2025; verify current vendor listings
Supply chain Catalog availability Procurement

Optimal Application Scenarios for 1-Methylcyclohexane-1,4-diol (CAS 124899-26-9) Based on Evidenced Differentiation


Stereoselective Organic Synthesis Requiring Defined trans-1,4-Diol Geometry

The trans-1-methylcyclohexane-1,4-diol isomer (CAS 124899-26-9) provides a rigid cyclohexane scaffold with hydroxyl groups in a trans orientation, suitable for stereoselective transformations such as the synthesis of hemisuccinate esters [1]. Its defined stereochemistry enables predictable diastereoselectivity in subsequent reactions, making it a valuable building block for chiral molecule construction.

Liquid-Phase and Automated Synthesis Workflows

As a colorless liquid at room temperature, trans-1-methylcyclohexane-1,4-diol is compatible with automated liquid handling systems and continuous flow reactors . Its solubility in common organic solvents (ethanol, ether, acetone) and water insolubility simplifies workup procedures, reducing manual intervention and accelerating process development.

Research Programs Requiring Reliable Supply of High-Purity Diol Intermediates

With commercial availability from multiple suppliers and a typical purity specification of ≥98%, trans-1-methylcyclohexane-1,4-diol minimizes supply chain disruption and the need for in-house purification . This reliability supports long-term research projects in medicinal chemistry, agrochemical synthesis, and materials science where consistent starting material quality is critical.

Derivatization to Hemisuccinate Esters and Beyond

The compound's diol functionality allows for facile esterification with succinic anhydride to yield 4-hemisuccinate esters, which serve as intermediates for further synthetic elaboration [2]. This derivatization pathway expands the utility of trans-1-methylcyclohexane-1,4-diol in the preparation of more complex molecular architectures.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical configuration
Trans-diol geometry review
Automated liquid-phase workflows
Physical state (liquid)
Liquid handling compatibility review
Long-term research supply
Commercial availability
Supplier continuity review
Esterification and derivatization
Diol reactivity
Reaction selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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